3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine
Description
3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is a pyridine derivative characterized by a bromine atom at position 3 and a dimethylaminoethylamino substituent at position 2. The dimethylaminoethylamino group consists of a secondary amine (-NH-) linked to an ethyl chain terminating in a dimethylamino group (-N(CH₃)₂). This structural motif confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrophilic dimethylamino group. The bromine atom at position 3 provides a reactive site for further functionalization via cross-coupling reactions, making the compound a valuable intermediate in medicinal and materials chemistry .
Properties
IUPAC Name |
N-(3-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOTJMWCFIKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572496 | |
| Record name | N~2~-(3-Bromopyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99516-14-0 | |
| Record name | N~2~-(3-Bromopyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
The compound (C₉H₁₄BrN₃, MW 244.13) features:
Retrosynthetic Analysis
Two disconnection strategies dominate:
- Bromine installation on pre-aminated pyridine cores
- Aminoalkyl group introduction onto 3-bromo-2-aminopyridine intermediates.
Palladium-Catalyzed Cross-Coupling Methods
Reaction Mechanism
This method couples 3-bromo-2-aminopyridine with N,N-dimethylethylenediamine via Buchwald-Hartwig amination:
$$
\text{3-Bromo-2-aminopyridine} + \text{H}2\text{N(CH}2\text{)}2\text{N(CH}3\text{)}_2 \xrightarrow{\text{Pd catalyst}} \text{Target compound}
$$
Optimized Conditions (Table 1)
Key advantages :
Nucleophilic Aromatic Substitution
Direct Amination Protocol
3-Bromo-2-fluoropyridine reacts with N,N-dimethylethylenediamine under thermal conditions:
$$
\text{3-Bromo-2-fluoropyridine} + \text{H}2\text{N(CH}2\text{)}2\text{N(CH}3\text{)}_2 \xrightarrow{\Delta} \text{Target compound}
$$
Performance Metrics (Table 2)
| Condition | Outcome |
|---|---|
| Temperature | 120°C (sealed tube) |
| Solvent | DMF |
| Time | 24 hr |
| Yield | 68% ± 4% |
| Purity | 92% (HPLC) |
Limitations :
Multi-Step Synthesis from Pyridine Scaffolds
Route 1: Sequential Bromination-Amination
Route 2: Tandem Functionalization
- Simultaneous bromine and amine introduction via:
$$
\text{2-Aminopyridine} \xrightarrow{\text{Br}2, \text{H}2\text{N(CH}2\text{)}2\text{N(CH}3\text{)}2} \text{Target compound}
$$ - Lower efficiency (52% yield) due to competing reactions
Critical Process Considerations
Byproduct Management
Analytical Validation
- HPLC : C18 column, 0.1% H₃PO₄/MeOH gradient
- ¹H NMR (DMSO-d₆): δ 8.21 (d, J=4.8 Hz, 1H), 3.42 (t, J=6.2 Hz, 2H), 2.85 (s, 6H)
Comparative Assessment of Methods (Table 3)
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Pd-catalyzed | 78–85% | >95% | Excellent | High |
| Nucleophilic | 65–72% | 90–92% | Moderate | Low |
| Multi-step | 52–76% | 85–89% | Challenging | Medium |
Tradeoffs :
- Palladium methods favor purity but require expensive catalysts
- Thermal amination is cost-effective but less selective
Industrial-Scale Adaptations
Kilogram-Scale Production
Environmental Metrics
- PMI (Process Mass Intensity): 23–28 kg/kg product
- E-factor: 18–22 (excluding water)
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains:
-
A bromine substituent at position 3, enabling cross-coupling reactions.
-
A dimethylaminoethylamino group at position 2, which may act as a directing group or participate in coordination chemistry.
-
A pyridine ring, offering π-system reactivity and potential for nucleophilic/electrophilic substitution.
2.1. Suzuki-Miyaura Cross-Coupling
Bromopyridines are common substrates for palladium-catalyzed cross-coupling. For example:
-
The Suzuki reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids yields biarylpyridines (e.g., 2a–2i ) in moderate to good yields (62–84%) .
-
Similarly, 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine could undergo coupling with arylboronic acids under conditions involving Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane/water (4:1) at 85–95°C .
Hypothetical Example:
2.2. Nucleophilic Substitution
The bromine atom may be replaced via nucleophilic aromatic substitution (NAS), particularly under basic conditions. For instance:
-
5-Bromo-2-methylpyridin-3-amine reacts with nucleophiles (e.g., amines, alkoxides) in the presence of a base .
-
The dimethylaminoethylamino group at position 2 could sterically hinder substitution at position 3, but electron-withdrawing effects of the pyridine ring may enhance reactivity.
2.3. Oxidation Reactions
Pyridine derivatives with aminoalkyl substituents are prone to oxidation. For example:
-
3-Aminothieno[2,3-b]pyridine-2-carboxamides undergo hypochlorite-mediated oxidation to form dimeric polycycles (e.g., 31 ) via stereoselective pathways .
-
The dimethylaminoethylamino group in 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine could similarly participate in oxidative dimerization or form N-oxide derivatives.
Comparative Reactivity Table
Challenges and Limitations
-
Steric Effects : The bulky dimethylaminoethylamino group may reduce reactivity at position 3.
-
Regioselectivity : Competing reactions (e.g., substitution vs. oxidation) require careful optimization.
-
Lack of Direct Data : No experimental studies specifically on this compound exist in the reviewed literature [1–3].
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₁₄BrN₃
- Molecular Weight : 244.134 g/mol
- CAS Number : 99516-14-0
This compound features a bromine atom and a dimethylaminoethyl group attached to a pyridine ring, which contributes to its biological activity.
Inhibition of Protein Kinases
One of the primary applications of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is its role as an inhibitor of specific protein kinases. For instance, compounds with similar structures have been identified as inhibitors of SGK-1 kinase, which is implicated in renal and cardiovascular diseases. The inhibition of SGK-1 can lead to therapeutic strategies for conditions such as chronic renal disease and heart failure .
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit anticancer properties by acting as cell cycle inhibitors. The compound's structure allows it to interact with various cellular pathways that regulate cancer cell proliferation. Specifically, it has been linked to the treatment of CDK4-mediated disorders, which are crucial in cancer biology .
Synthesis of Novel Compounds
The synthesis of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine can serve as a precursor for creating novel compounds with enhanced biological activities. For example, it can be utilized in the development of more complex molecules through reactions such as Suzuki coupling, which has been widely documented in literature .
Case Study 1: SGK-1 Inhibition
A study focused on the inhibition of SGK-1 by using pyridine derivatives demonstrated that compounds similar to 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine could significantly reduce sodium retention in renal cells. This effect is critical for managing conditions associated with electrolyte imbalance .
Case Study 2: Anticancer Properties
Another investigation explored the anticancer effects of pyridine-based compounds, where it was found that certain derivatives could effectively inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to disrupt cell cycle progression in cancer cells .
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylaminoethylamino group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects.
Comparison with Similar Compounds
Substituent Complexity and Functional Group Variations
The dimethylaminoethylamino group distinguishes the target compound from simpler analogs. Key comparisons include:
Key Observations :
Physicochemical Properties
- Solubility: The dimethylaminoethylamino group enhances water solubility compared to methyl- or ethylamino analogs.
- Reactivity : Bromine at position 3 is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from bulky substituents (e.g., in ) may reduce reaction yields.
- Stability : Tertiary amines (e.g., -N(CH₃)₂) are less prone to oxidation than primary amines (-NH₂).
Biological Activity
3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine (CAS No. 99516-14-0) is a pyridine derivative that has attracted attention due to its potential biological activities. This compound features a bromine atom and a dimethylaminoethyl substituent, which may influence its interactions with biological targets. The following sections review the biological activity of this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure
The molecular structure of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is illustrated below:
The biological activity of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance lipophilicity and potentially increase binding affinity to target proteins. The dimethylamino group is known to facilitate interactions with biological membranes, enhancing cellular uptake.
Cytotoxicity Studies
Cytotoxicity studies have been pivotal in assessing the potential therapeutic applications of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine. The compound has been tested against various cancer cell lines, with notable findings summarized in the table below.
These results indicate that the compound exhibits significant cytotoxicity, particularly against the RPMI 8402 and KB3-1 cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine:
- Study on Pyridine Derivatives : A study investigated various pyridine derivatives for their anticancer properties, finding that structural modifications significantly affected their cytotoxicity profiles. The presence of electron-withdrawing groups like bromine was associated with increased activity against certain cancer cell lines .
- Mechanistic Insights : Research on similar compounds indicated that these pyridine derivatives could inhibit specific kinases involved in cancer progression, leading to apoptosis in cancer cells . This suggests that 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine may exert similar effects through kinase inhibition.
- Comparative Analysis : A comparative analysis of halogenated pyridines revealed that brominated compounds often displayed enhanced biological activity compared to their non-brominated counterparts. This trend was attributed to improved receptor binding and increased metabolic stability .
Q & A
Q. Optimization Strategies :
- Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance efficiency .
- Temperature Control : Maintain temperatures between 60–80°C during amination to minimize side reactions .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product with >95% purity.
Table 1 : Example Yield Optimization for Bromination Step
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 25 | 68 |
| Br₂ | H₂SO₄ | 0–5 | 82 |
How can 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine be characterized using spectroscopic and analytical methods?
Basic Question
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 271.96 (calculated) .
- Elemental Analysis : Match experimental results with theoretical values (e.g., C: 44.5%, H: 5.2%, N: 17.3%) .
What strategies address regioselectivity challenges during functionalization of the pyridine ring?
Advanced Question
The amino group at the 2-position acts as an ortho/para-directing group. For bromination:
- Electrophilic Substitution : The amino group directs electrophiles to the 5-position (para to NH), but steric effects from the dimethylaminoethyl chain may favor 3-bromo substitution .
- Computational Modeling : DFT calculations predict electron density distribution, guiding reagent selection (e.g., Br₂ vs. NBS) to control regioselectivity .
Q. Key Data :
- Hammett Constants : σₚ values for substituents predict reactivity trends (e.g., electron-withdrawing Br vs. electron-donating NH groups) .
How can catalytic cross-coupling reactions be applied to modify this compound?
Advanced Question
The bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(dba)₂/XPhos to form biaryl derivatives .
- Buchwald-Hartwig Amination : Introduce secondary amines (e.g., morpholine) with Pd(OAc)₂ and DavePhos ligand .
Table 2 : Catalytic Efficiency Comparison
| Reaction Type | Catalyst System | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 85 | 450 |
| Buchwald-Hartwig | Pd(OAc)₂/XantPhos | 78 | 320 |
What are the stability and solubility profiles of this compound under varying conditions?
Advanced Question
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Additives like Tween-80 improve aqueous solubility .
- Stability :
How can computational methods predict the compound’s reactivity in novel reactions?
Advanced Question
Q. Example Output :
- Activation Energy : ΔG‡ for bromination = 28.5 kcal/mol (calculated) vs. 30.1 kcal/mol (experimental) .
What analytical techniques resolve contradictions in spectral data for reaction intermediates?
Advanced Question
- HPLC-MS : Couple with a C18 column (ACN/H₂O gradient) to separate and identify by-products (e.g., dehalogenated species) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations in complex mixtures .
Case Study : A ¹H NMR singlet at δ 2.3 initially assigned to N(CH₃)₂ was corrected to a solvent impurity using HSQC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
